Cas no 2344679-83-8 (5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride)
5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride
- 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
- 2344679-83-8
- EN300-7356187
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- Inchi: 1S/C7H12N2O3S.ClH/c8-6(10)5-1-2-13(11,12)7(5)3-9-4-7;/h5,9H,1-4H2,(H2,8,10);1H
- InChI Key: CSCHFSQMYWEPFQ-UHFFFAOYSA-N
- SMILES: Cl.S1(CCC(C(N)=O)C21CNC2)(=O)=O
Computed Properties
- Exact Mass: 240.0335411g/mol
- Monoisotopic Mass: 240.0335411g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 339
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.6Ų
5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7356187-0.05g |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride |
2344679-83-8 | 95% | 0.05g |
$312.0 | 2023-05-30 | |
| Enamine | EN300-7356187-0.1g |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride |
2344679-83-8 | 95% | 0.1g |
$466.0 | 2023-05-30 | |
| Enamine | EN300-7356187-0.25g |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride |
2344679-83-8 | 95% | 0.25g |
$666.0 | 2023-05-30 | |
| Enamine | EN300-7356187-0.5g |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride |
2344679-83-8 | 95% | 0.5g |
$1046.0 | 2023-05-30 | |
| Enamine | EN300-7356187-1.0g |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride |
2344679-83-8 | 95% | 1g |
$1343.0 | 2023-05-30 | |
| Enamine | EN300-7356187-2.5g |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride |
2344679-83-8 | 95% | 2.5g |
$2631.0 | 2023-05-30 | |
| Enamine | EN300-7356187-5.0g |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride |
2344679-83-8 | 95% | 5g |
$3894.0 | 2023-05-30 | |
| Enamine | EN300-7356187-10.0g |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide hydrochloride |
2344679-83-8 | 95% | 10g |
$5774.0 | 2023-05-30 | |
| 1PlusChem | 1P028LDR-50mg |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamidehydrochloride |
2344679-83-8 | 95% | 50mg |
$448.00 | 2024-05-23 | |
| 1PlusChem | 1P028LDR-100mg |
5,5-dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamidehydrochloride |
2344679-83-8 | 95% | 100mg |
$638.00 | 2024-05-23 |
5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride Related Literature
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
Additional information on 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride
Comprehensive Overview of 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride (CAS No. 2344679-83-8)
The compound 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride (CAS No. 2344679-83-8) is a specialized spirocyclic derivative with significant potential in pharmaceutical and biochemical research. Its unique molecular structure, featuring a sulfone group and a carboxamide moiety, makes it a subject of interest for drug discovery and development. Researchers are increasingly exploring its applications in targeted therapies, particularly in the context of enzyme inhibition and receptor modulation.
In recent years, the demand for novel spirocyclic compounds has surged due to their versatility in medicinal chemistry. The 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride stands out due to its structural rigidity, which enhances binding affinity to biological targets. This property is particularly valuable in the design of small-molecule inhibitors, a hot topic in cancer research and neurodegenerative disease studies. Its hydrochloride salt form further improves solubility, a critical factor for bioavailability optimization.
The synthesis of 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride involves multi-step organic transformations, including cyclization and sulfonation reactions. Advanced techniques like NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Given the growing interest in green chemistry, researchers are also investigating eco-friendly synthetic routes to produce this compound with minimal environmental impact.
From a pharmacological perspective, this compound's spirocyclic core mimics natural bioactive scaffolds, making it a promising candidate for drug repurposing initiatives. Its potential role in anti-inflammatory and antioxidant pathways aligns with current trends in precision medicine. Additionally, its mechanistic studies are often linked to kinase inhibition, a key area in personalized therapeutics.
The CAS No. 2344679-83-8 is frequently searched in academic and industrial databases, reflecting its relevance in high-throughput screening (HTS) campaigns. Its structure-activity relationship (SAR) data is invaluable for computational chemistry models, which are increasingly powered by AI-driven drug design. This intersection of traditional synthesis and digital innovation underscores its importance in modern biopharmaceutical R&D.
In summary, 5,5-Dioxo-5lambda6-thia-2-azaspiro[3.4]octane-8-carboxamide;hydrochloride represents a cutting-edge chemical entity with broad applications. Its study not only advances fundamental science but also addresses pressing challenges in therapeutic development, making it a focal point for researchers worldwide.
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